molecular formula C10H11ClO5 B13530248 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid

Cat. No.: B13530248
M. Wt: 246.64 g/mol
InChI Key: WIBBMWGRSZBQHA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is a synthetic phenolic acetic acid derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and methoxy groups at positions 4 and 5. The acetic acid moiety is linked via an ether bond to the aromatic ring. This compound has garnered attention in pharmacological research due to its cytotoxic properties. Derivatives such as the 3-chloro-4,5-dimethoxybenzylidene analog (compound 5b) demonstrated potent cytotoxicity against cancer cell lines (MDA-MB-231, SK-N-MC) with IC50 values of 7.56–25.04 μg/ml, outperforming etoposide in some cases .

Properties

Molecular Formula

C10H11ClO5

Molecular Weight

246.64 g/mol

IUPAC Name

2-(3-chloro-4,5-dimethoxyphenoxy)acetic acid

InChI

InChI=1S/C10H11ClO5/c1-14-8-4-6(16-5-9(12)13)3-7(11)10(8)15-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

WIBBMWGRSZBQHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OCC(=O)O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, the compound mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant. This mechanism is similar to other phenoxyacetic acid herbicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The biological and chemical profiles of chlorophenoxy acetic acids are highly dependent on substitution patterns. Key analogs and their properties are compared below:

Compound Name Substituents (Position) Molecular Formula Key Physicochemical Properties
2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid Cl (3), OMe (4,5) C10H11ClO5 Higher polarity due to methoxy groups; enhanced solubility in polar solvents
2,4-Dichlorophenoxyacetic acid (2,4-D) Cl (2,4) C8H6Cl2O3 Lipophilic; persistent environmental contaminant
2-(3,5-Dichlorophenyl)acetic acid Cl (3,5) C8H6Cl2O2 Moderate acidity (pKa ~3.5); used in synthetic intermediates
3-Chloro-4,5-dimethoxybenzoic acid Cl (3), OMe (4,5) (benzoic acid) C9H9ClO4 Higher acidity (carboxylic acid); limited solubility in water

Key Observations :

  • Methoxy groups in the target compound improve water solubility compared to dichloro analogs like 2,4-D.
  • The absence of a carboxylic acid group (vs.
Cytotoxicity
  • Target Compound (Derivative 5b) : Exhibited broad-spectrum cytotoxicity (IC50 = 7.56–25.04 μg/ml) against breast (MDA-MB-231) and neuroblastoma (SK-N-MC) cell lines. The 3-chloro-4,5-dimethoxy substitution likely enhances interaction with cellular targets like tubulin or DNA topoisomerases .
  • 2,4-D: Primarily a herbicide; chronic exposure linked to carcinogenicity (IARC Group 2B) . No significant cytotoxicity reported in mammalian cells at equivalent concentrations.
  • 2-(2-Chloro-6-methoxyphenoxy)acetic acid methyl ester (5c): A precursor to 5b, showed moderate activity (IC50 >25 μg/ml), highlighting the critical role of the 4,5-dimethoxy substitution in boosting potency .
Therapeutic Potential
  • The target compound’s derivatives are being explored as anticancer agents due to their efficacy against resistant cell lines .
  • In contrast, 2,4-D’s applications are restricted to agriculture, with stringent regulatory limits due to its ecological and toxicological risks .

Biological Activity

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is a phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and two methoxy groups on the aromatic ring. Research has indicated various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO5. The compound features a chloro group at the 3-position and methoxy groups at the 4 and 5 positions of the phenyl ring.

PropertyValue
Molecular FormulaC11H13ClO5
Molecular Weight258.68 g/mol
IUPAC NameThis compound
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 15 µg/mL.
  • Escherichia coli : MIC of 20 µg/mL.
  • Pseudomonas aeruginosa : MIC of 25 µg/mL.

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly when administered at doses of 50 mg/kg body weight. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective effects, particularly in models of neurodegeneration induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The compound demonstrated a protective effect on dopaminergic neurons by modulating dopamine receptor activity .

Case Studies

  • Antibacterial Efficacy Study
    • Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed with ciprofloxacin as a control.
    • Results : The compound showed notable antibacterial activity with zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial strain.
  • Neuroprotection in Rodent Models
    • Objective : To assess the neuroprotective effects in rodent models of Parkinson's disease.
    • Method : Rodents were treated with MPTP followed by administration of the compound.
    • Results : Histological analysis revealed reduced neuronal loss in treated animals compared to controls .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Action : Inhibition of NF-kB signaling pathway.
  • Neuroprotective Action : Modulation of dopamine receptor signaling pathways.

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